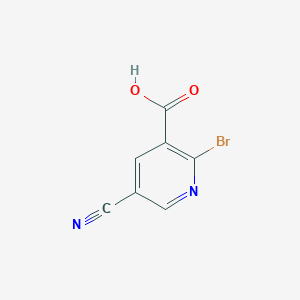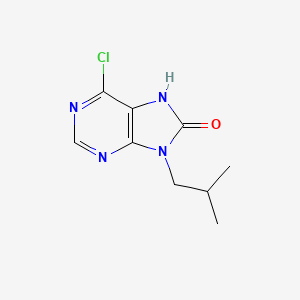
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The presence of the tert-butyl and fluoro groups in this compound enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives.
科学研究应用
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile involves its interaction with specific molecular targets. The fluoro group enhances its ability to penetrate cell membranes, while the quinoline core can interact with DNA or enzymes, leading to its biological effects. The compound may inhibit the activity of certain enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
- 2-(Tert-butyl)-6-chloroquinoline-4-carbonitrile
- 2-(Tert-butyl)-6-bromoquinoline-4-carbonitrile
- 2-(Tert-butyl)-6-iodoquinoline-4-carbonitrile
Uniqueness
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity compared to its chloro, bromo, and iodo counterparts. The fluoro group also influences the compound’s electronic properties, making it more reactive in certain chemical reactions.
属性
分子式 |
C14H13FN2 |
|---|---|
分子量 |
228.26 g/mol |
IUPAC 名称 |
2-tert-butyl-6-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H13FN2/c1-14(2,3)13-6-9(8-16)11-7-10(15)4-5-12(11)17-13/h4-7H,1-3H3 |
InChI 键 |
YKTXHQXZAIVSBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)

![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)







![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
